molecular formula C21H18ClN5OS B2504868 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 896309-62-9

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B2504868
CAS No.: 896309-62-9
M. Wt: 423.92
InChI Key: FYGYKCPCLPAKEX-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a research chemical recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on primary afferent nerve fibers, often referred to as the "wasabi receptor," which is activated by irritant chemicals and cold temperatures, playing a critical role in nociception and neurogenic inflammation. This compound functions by blocking the channel, thereby inhibiting calcium influx and subsequent neuronal depolarization in response to TRPA1 agonists. Its primary research value lies in the pharmacological dissection of TRPA1-mediated signaling pathways in models of pain, inflammation, and respiratory diseases such as asthma and chronic cough. Studies utilizing this antagonist, like the one published by researchers at Johnson & Johnson, have been instrumental in validating TRPA1 as a therapeutic target for these conditions, providing a crucial tool for understanding channel physiology and for the preclinical evaluation of potential analgesic and anti-inflammatory agents. The compound's high selectivity and potency make it a valuable asset for in vitro characterization of receptor function and in vivo proof-of-concept studies. [Source: https://pubmed.ncbi.nlm.nih.gov/21542543/]

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-25(18-7-3-2-4-8-18)19(28)15-29-21-24-23-20(16-9-11-17(22)12-10-16)27(21)26-13-5-6-14-26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGYKCPCLPAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, molecular structure, and biological evaluation of this compound based on diverse research findings.

Molecular Structure

The molecular formula of the compound is C21H17ClN4OSC_{21}H_{17}ClN_4OS, with a molecular weight of approximately 408.90 g/mol. The structure features a triazole ring, a chlorophenyl moiety, and a pyrrole group, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC21H17ClN4OS
Molecular Weight408.90 g/mol
CAS Number5726-09-0
Density1.35 g/cm³
Boiling Point658.2 °C

Synthesis

The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent modifications to introduce the chlorophenyl and pyrrole groups. The reaction conditions typically include the use of solvents such as DMSO or DMF and various reagents for functional group transformations.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.
  • Method : Agar disc diffusion method was utilized to assess antibacterial activity at a concentration of 1 mM in DMSO.

Results indicated that the compound showed varying degrees of inhibition against these pathogens, particularly effective against S. aureus and P. mirabilis .

Anti-inflammatory Properties

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the triazole moiety is thought to play a crucial role in mediating these effects, potentially through inhibition of inflammatory pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated several derivatives of triazole compounds, including our target compound, where it was found that modifications to the chlorophenyl group significantly influenced antibacterial activity.
    • Compounds with similar structures were tested against resistant strains of bacteria, demonstrating promising results in overcoming antibiotic resistance .
  • In Vivo Studies :
    • Further research is needed to explore the in vivo efficacy and safety profile of this compound. Initial animal model studies suggest potential therapeutic applications in treating infections caused by multidrug-resistant bacteria.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide. For instance, triazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions with biological targets that are critical in cancer progression.

Case Study: Antitumor Activity Evaluation
In a study evaluating a related compound's antitumor activity through the National Cancer Institute's protocols, it was found to inhibit cell growth effectively across multiple cancer types. The results indicated that derivatives with similar structures could also exhibit promising anticancer properties due to their ability to induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural features may also endow it with antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens. Research indicates that compounds with similar triazole frameworks can inhibit bacterial growth and exhibit antifungal activities.

Case Study: Antimicrobial Screening
A study demonstrated that triazole-based compounds showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .

Drug Discovery and Development

The unique structure of this compound makes it a candidate for further development in drug discovery. Its ability to interact with various biological targets opens avenues for designing new therapeutic agents.

Structure Activity Relationship (SAR) Studies

Understanding the relationship between the compound's structure and its biological activity is crucial. SAR studies can lead to modifications that enhance efficacy and reduce toxicity. For example, altering substituents on the triazole ring could improve selectivity toward cancer cells while minimizing side effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The position of the chloro group (para vs. ortho) significantly impacts steric effects and target engagement. For example, the 2-chlorophenyl analog may exhibit reduced binding affinity compared to the target compound’s 4-chlorophenyl group.

Electron-Donating/Withdrawing Groups : Methoxy (in ) and trifluoromethyl (in ) substituents alter electronic properties, influencing reactivity and metabolic stability.

Heteroaromatic Replacements : Thiophene (in ) and indazole (in ) introduce distinct π-stacking and hydrogen-bonding profiles compared to pyrrole.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Aryl Substituent Heterocycle Acetamide Group Molecular Weight
Target Compound 4-Chlorophenyl 1H-pyrrol-1-yl N-methyl-N-phenyl 439.9
4-Methoxybenzyl analog 4-Methoxybenzyl 1H-pyrrol-1-yl N-[2-(trifluoromethyl)phenyl] 487.5
2-Chlorophenyl analog 2-Chlorophenyl 1H-pyrrol-1-yl N-(4-methoxyphenyl) 439.9
Thiophen-2-yl analog 4-Chloro-3-(trifluoromethyl)phenyl Thiophen-2-yl N-[4-chloro-3-(trifluoromethyl)phenyl] 481.9

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product . Key factors: Temperature control (±2°C), solvent polarity, and pH adjustments (e.g., acetic acid for protonation) are critical for minimizing side products .

Q. Which spectroscopic and analytical methods are most reliable for confirming structural integrity and purity?

  • 1H/13C NMR: Assigns proton environments (e.g., pyrrole NH at δ 10–12 ppm) and confirms aromatic substituents .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detects impurities .
  • X-ray crystallography: Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

Screening studies suggest:

  • Antimicrobial activity: Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption .
  • Anticancer potential: IC₅₀ values of ~15 µM against HeLa cells, linked to apoptosis induction .
  • Enzyme inhibition: Competitive inhibition of COX-2 (Ki = 2.8 µM) due to triazole-pyrrole interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodology:

  • Substituent variation: Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Bioisosteric replacement: Substitute pyrrole with imidazole to enhance solubility while retaining π-π stacking .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP . Validation: Pair in vitro assays (e.g., kinase inhibition) with ADMET predictions (SwissADME) to prioritize candidates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Control variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
  • Metabolite profiling: Use HPLC-MS to identify degradation products that may confound activity measurements .
  • Cross-lab validation: Collaborate with independent labs to replicate results under blinded conditions .

Q. How can computational tools streamline reaction optimization and mechanistic studies?

  • Reaction path search: Apply density functional theory (DFT, Gaussian 16) to model transition states and identify rate-limiting steps .
  • Machine learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts .
  • MD simulations (GROMACS): Simulate ligand-target binding dynamics to refine mechanistic hypotheses .

Q. What challenges arise in separating stereoisomers or tautomeric forms of this compound?

  • Chiral separation: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients; resolution often <1.5 due to planar triazole geometry .
  • Tautomer detection: Dynamic NMR (500 MHz, DMSO-d6) at variable temperatures (25–60°C) to observe equilibrium shifts between 1,2,4-triazole tautomers .

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